2-Hexyl-4,6-dinitrophenol
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Overview
Description
2-Hexyl-4,6-dinitrophenol is an organic compound belonging to the class of dinitrophenols. It is characterized by the presence of two nitro groups attached to a phenol ring, with a hexyl group at the second position. This compound is known for its yellow crystalline appearance and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-4,6-dinitrophenol typically involves the nitration of 2-hexylphenol. The reaction is carried out using a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, at controlled temperatures to ensure the selective introduction of nitro groups at the 4 and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction conditions and ensure safety. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Esters or ethers
Scientific Research Applications
2-Hexyl-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its role as a metabolic stimulant.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hexyl-4,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation. This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and heat production. The primary molecular targets include components of the electron transport chain, such as succinate dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol with similar uncoupling properties but different alkyl substitution.
2-Cyclohexyl-4,6-dinitrophenol: Similar structure with a cyclohexyl group instead of a hexyl group.
2-Methyl-4,6-dinitrophenol: Contains a methyl group at the second position.
Uniqueness
2-Hexyl-4,6-dinitrophenol is unique due to its specific hexyl substitution, which influences its physical properties and reactivity. This compound’s distinct structure allows for unique applications and effects compared to other dinitrophenols .
Properties
CAS No. |
4099-65-4 |
---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-hexyl-4,6-dinitrophenol |
InChI |
InChI=1S/C12H16N2O5/c1-2-3-4-5-6-9-7-10(13(16)17)8-11(12(9)15)14(18)19/h7-8,15H,2-6H2,1H3 |
InChI Key |
UZZSJGULYYQOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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